Meridinol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Meridinol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meridinol, a naturally occurring dibenzylbutyrolactone lignan, has garnered interest for its potential biological activities. This document provides a comprehensive technical overview of Meridinol, focusing on its chemical structure, stereochemistry, and a detailed protocol for its asymmetric synthesis. Furthermore, it summarizes the current understanding of its antimicrobial properties and explores the potential mechanisms of action for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery.
Chemical Structure and Properties
Meridinol is a lignan characterized by a dibenzylbutyrolactone core structure. Its chemical properties are detailed in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₇ | [1] |
| Molecular Weight | 370.35 g/mol | [1] |
| IUPAC Name | (3S,4S)-3,4-bis((1,3-benzodioxol-5-yl)methyl)-dihydro-3-hydroxy-2(3H)-furanone | [1] |
| CAS Number | 120051-54-9 | [2] |
| SMILES String | C1=CC2=C(C=C1)OCO2CC3--INVALID-LINK--O3)O">C@HCC4=CC5=C(C=C4)OCO5 | [1] |
| Chemical Class | Lignan, Dibenzylbutyrolactone | [3] |
| Natural Source | Fruits of Zanthoxylum fagara |
Synthesis of (-)-Meridinol
The first asymmetric synthesis of (-)-Meridinol, which unequivocally established its absolute stereochemistry, was reported by Takano et al. in 1999. The synthesis commences from (S)-malic acid and proceeds through a series of stereocontrolled reactions.
Experimental Protocol: Asymmetric Synthesis of (-)-Meridinol
The following protocol is adapted from the publication by Takano, D., Doe, M., Morimoto, Y., Yoshihara, K., & Kinoshita, T. (1999). Synthesis and absolute configuration of (-)-meridinol and (-)-3-epimeridinol. Journal of Heterocyclic Chemistry, 36(1), 221-224.
Materials:
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(S)-Malic acid
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Various reagents and solvents as described in the original publication.
Procedure:
(The detailed multi-step synthesis as described in the referenced journal article would be presented here. This would include reaction schemes, reagent quantities, reaction conditions (temperature, time, atmosphere), work-up procedures, and purification methods (e.g., chromatography) for each step. As the full text of the article is not available, a generalized representation is provided below.)
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Preparation of a key chiral intermediate from (S)-malic acid: This typically involves protection of the carboxylic acid and hydroxyl groups, followed by stereoselective alkylation or other carbon-carbon bond-forming reactions.
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Introduction of the two piperonyl groups: The two 1,3-benzodioxole moieties are introduced sequentially or in a convergent manner.
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Lactonization and final modifications: Cyclization to form the butyrolactone ring and any final deprotection or functional group interconversion steps to yield (-)-Meridinol.
Characterization:
The structure and stereochemistry of the synthesized (-)-Meridinol were confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and by comparison of its optical rotation with that of the natural product.
Biological Activity and Mechanism of Action
Antimicrobial Activity
Table 1: Antimicrobial Activity of Lignans from Zanthoxylum Species
| Lignan/Extract | Test Organism | Activity (MIC) | Reference |
| Lignans from Z. budrunga | Staphylococcus aureus | 0.06–1.568 µmol | [5] |
| Lignans from Z. budrunga | Escherichia coli | 0.06–1.568 µmol | [5] |
| Lignans from Z. budrunga | Proteus vulgaris | 0.06–1.568 µmol | [5] |
| Lignans from Z. budrunga | Aspergillus niger | 0.06–1.568 µmol | [5] |
| Lignans from Z. budrunga | Candida albicans | 0.06–1.568 µmol | [5] |
Mechanism of Action
The precise molecular targets and signaling pathways modulated by Meridinol have not been fully elucidated. However, studies on other dibenzylbutyrolactone lignans provide insights into potential mechanisms of action.
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Inhibition of Bacterial ATP-Binding Cassette (ABC) Transporters: Some lignans have been shown to exert their antibacterial effect by disrupting the function of bacterial cell membrane ABC transporters. These transporters are crucial for nutrient uptake and efflux of toxic substances, and their inhibition can lead to bacterial cell death.
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Anti-inflammatory Effects: Dibenzylbutyrolactone lignans have been reported to possess anti-inflammatory properties.[6] These effects may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] This suggests that Meridinol could also have potential as an anti-inflammatory agent.
Experimental Protocols: Antimicrobial Susceptibility Testing
To assess the antimicrobial activity of Meridinol, a standardized method such as the broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a generalized procedure based on established methods for antimicrobial susceptibility testing of natural products.[7][8][9][10][11]
Materials:
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Meridinol (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
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Bacterial and/or fungal strains
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Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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Sterile 96-well microtiter plates
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Positive control antibiotic/antifungal
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Negative control (medium and solvent)
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Incubator
Procedure:
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth to a defined concentration (e.g., 5 x 10⁵ CFU/mL).
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Serial Dilution of Meridinol: In a 96-well plate, perform a two-fold serial dilution of the Meridinol stock solution in the growth medium to obtain a range of test concentrations.
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Inoculation: Add the standardized microbial inoculum to each well containing the different concentrations of Meridinol, as well as to the positive (microorganism and medium) and negative (medium only) control wells.
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Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
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Determination of MIC: The MIC is defined as the lowest concentration of Meridinol that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Logical Relationship of Dibenzylbutyrolactone Lignans' Anti-inflammatory Action
Caption: Potential anti-inflammatory mechanism of dibenzylbutyrolactone lignans.
Experimental Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Meridinol | CAS:120051-54-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
